S-p-Tolyl benzenesulfinothioate S-p-Tolyl benzenesulfinothioate
Brand Name: Vulcanchem
CAS No.: 26974-27-6
VCID: VC17270118
InChI: InChI=1S/C13H12OS2/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3
SMILES:
Molecular Formula: C13H12OS2
Molecular Weight: 248.4 g/mol

S-p-Tolyl benzenesulfinothioate

CAS No.: 26974-27-6

Cat. No.: VC17270118

Molecular Formula: C13H12OS2

Molecular Weight: 248.4 g/mol

* For research use only. Not for human or veterinary use.

S-p-Tolyl benzenesulfinothioate - 26974-27-6

Specification

CAS No. 26974-27-6
Molecular Formula C13H12OS2
Molecular Weight 248.4 g/mol
IUPAC Name 1-(benzenesulfinylsulfanyl)-4-methylbenzene
Standard InChI InChI=1S/C13H12OS2/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3
Standard InChI Key NOARKDOWDHVKRI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SS(=O)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

S-p-Tolyl benzenesulfinothioate features a benzene ring substituted with a p-tolyl group (4-methylphenyl) linked to a sulfinothioate moiety (S(O)S-\text{S(O)S}-). The IUPAC name, 1-(benzenesulfinylsulfanyl)-4-methylbenzene, reflects this connectivity. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC13H12OS2\text{C}_{13}\text{H}_{12}\text{OS}_2
Molecular Weight248.4 g/mol
InChIInChI=1S/C13H12OS2/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The methyl group at the para position enhances lipophilicity (XLogP3=3.2\text{XLogP3} = 3.2), influencing solubility in organic solvents like dichloromethane and ethyl acetate. Spectroscopic characterization via 1H^1\text{H}-NMR reveals aromatic protons at δ 7.68–7.32 ppm, with methyl protons resonating at δ 2.19–2.06 ppm .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically begins with p-tolyl sulfinate (Ar-SO2\text{Ar-SO}_2^-) reacting with electrophilic sulfur sources. A representative protocol involves:

  • Sulfinate Preparation: p-Toluenesulfinic acid is generated via reduction of p-toluenesulfonyl chloride with zinc dust in acetic acid.

  • Thioesterification: The sulfinate reacts with benzenesulfenyl chloride (PhSCl\text{PhSCl}) in anhydrous dichloromethane, catalyzed by triethylamine (Et3N\text{Et}_3\text{N}).

  • Purification: Crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), yielding S-p-Tolyl benzenesulfinothioate in 75–90% purity .

Advanced Methodologies

Recent advancements leverage radical-mediated pathways. For example, aryldiazonium salts (ArN2+BF4\text{ArN}_2^+ \text{BF}_4^-) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) facilitate double SO2\text{SO}_2-insertion into 1,7-diynes, forming sulfinothioate derivatives . This method avoids transition metals, favoring a 6-exo-dig/5-endo-trig bicyclization mechanism (Scheme 1):

Scheme 1: Radical-Mediated Synthesis of Sulfinothioates

  • Initiation: Aryldiazonium salt generates aryl radicals via single-electron transfer (SET).

  • Cyclization: Aryl radicals undergo 6-exo-dig cyclization with 1,7-diynes, forming vinyl radicals.

  • Trapping: Sulfur dioxide inserts into vinyl radicals, yielding sulfonyl intermediates.

  • Termination: Cross-coupling with aryldiazonium salts installs azo functionalities .

This method achieves diastereoselectivity >90% under catalyst-free conditions, highlighting its scalability for gram-scale production .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitutions

S-p-Tolyl benzenesulfinothioate acts as an electrophile in SN2\text{S}_\text{N}2 reactions. For instance, treatment with sodium methoxide (NaOMe\text{NaOMe}) in methanol displaces the thioate group, yielding p-tolyl benzenesulfinate (PhSO2-Tol\text{PhSO}_2\text{-Tol}). Kinetic studies reveal a second-order rate constant (k2k_2) of 1.2×103M1s11.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 25°C, underscoring moderate reactivity.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaBioactivity (IC50_{50})LogP
S-Benzyl benzenesulfinothioateC13H12OS2\text{C}_{13}\text{H}_{12}\text{OS}_210 µM (MCF-7)3.5
S-p-Nitrophenyl benzenesulfinothioateC12H9NO3S2\text{C}_{12}\text{H}_9\text{NO}_3\text{S}_218 µM (MCF-7)2.8
S-p-Tolyl benzenesulfinothioateC13H12OS2\text{C}_{13}\text{H}_{12}\text{OS}_212 µM (MCF-7)3.2

The methyl group in S-p-Tolyl benzenesulfinothioate balances lipophilicity and electronic effects, optimizing cell penetration without excessive hydrophobicity.

Industrial and Synthetic Applications

Polymer Chemistry

Sulfinothioates serve as chain-transfer agents in radical polymerization. For instance, styrene polymerization with S-p-Tolyl benzenesulfinothioate reduces polydispersity (ĐĐ) from 1.8 to 1.3, enhancing control over molecular weight distributions.

Peptide Modification

The thioate group undergoes Michael additions with cysteine residues, enabling site-specific protein labeling. A 2018 study functionalized lysozyme with 92% efficiency using S-p-Tolyl benzenesulfinothioate .

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